

Endogenous Function of Peptide Histidine Methionine 27 (PHM-27): A Technical Guide

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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B2554290

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Abstract

Peptide Histidine Methionine 27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin family. Co-synthesized with Vasoactive Intestinal Peptide (VIP), PHM-27 exhibits a range of biological activities through its interaction with G-protein coupled receptors. This technical guide provides an in-depth overview of the endogenous functions of PHM-27, focusing on its receptor interactions, signaling pathways, and physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Peptide Histidine Methionine 27 (PHM-27) is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP)[1][2]. While structurally similar to VIP, PHM-27 displays a distinct pharmacological profile, acting as a potent agonist at the human calcitonin receptor (hCTR) and exhibiting lower affinity for the VIP receptors, VPAC1 and VPAC2[3]. Its endogenous functions are pleiotropic, encompassing roles in hormonal regulation, cardiovascular homeostasis, and intestinal physiology. Understanding the nuanced mechanisms of PHM-27 action is crucial for exploring its therapeutic potential.

Quantitative Data on Receptor Interactions

The biological effects of PHM-27 are dictated by its binding affinity and potency at various G-protein coupled receptors. The following tables summarize the available quantitative data.

Table 1: Potency of PHM-27 at the Human Calcitonin Receptor

Parameter	Value	Cell Line	Reference
EC50	11 nM	HEK293	[4] [5]

Table 2: Comparative Affinity of PHM-27 and VIP for VIP Receptors

Receptor	Ligand	Affinity/Potency	Notes	Reference
VPAC1	PHM-27	Lower than VIP	Specific Ki values are not consistently reported, but PHM-27 is described as a low-potency agonist.	[2] [3]
VPAC2	PHM-27	Lower than VIP	[2] [3]	

Table 3: In Vivo Effects of PHM-27 on Prolactin Secretion in Humans

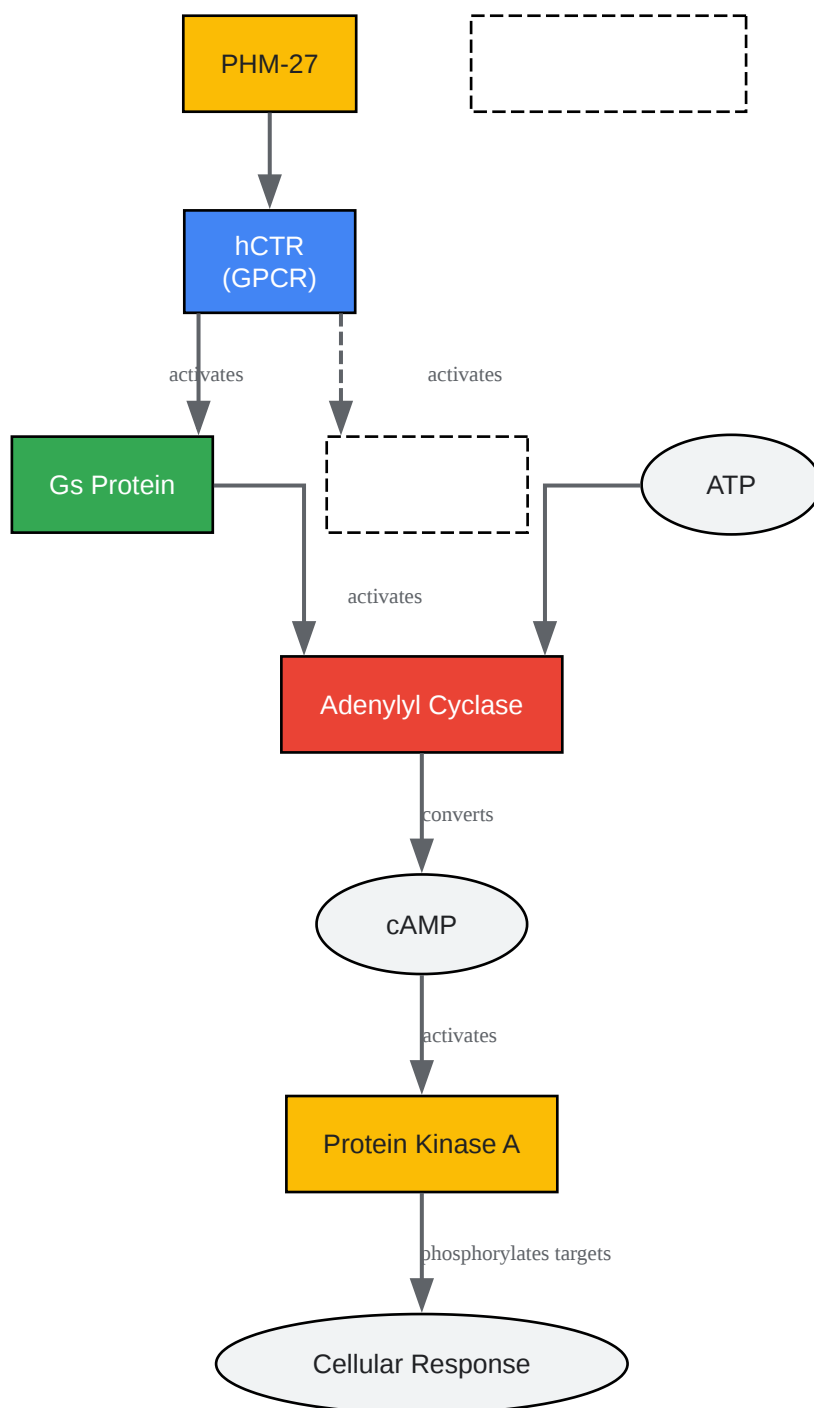
Parameter	Value	Condition	Reference
PHM-27 Infusion Rate	3.3 µg/min for 60 min	Normal Subjects	[6]
Basal Prolactin Level	7.8 ± 1.4 µg/L	Normal Subjects	[6]
Peak Prolactin Level	13 ± 2.1 µg/L	Normal Subjects	[6]

Signaling Pathways

PHM-27 mediates its effects through distinct signaling cascades upon binding to its target receptors.

Calcitonin Receptor Signaling

Activation of the human calcitonin receptor (hCTR) by PHM-27 primarily involves the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger. There is also evidence suggesting potential coupling to the Gq pathway, leading to the activation of phospholipase C (PLC).



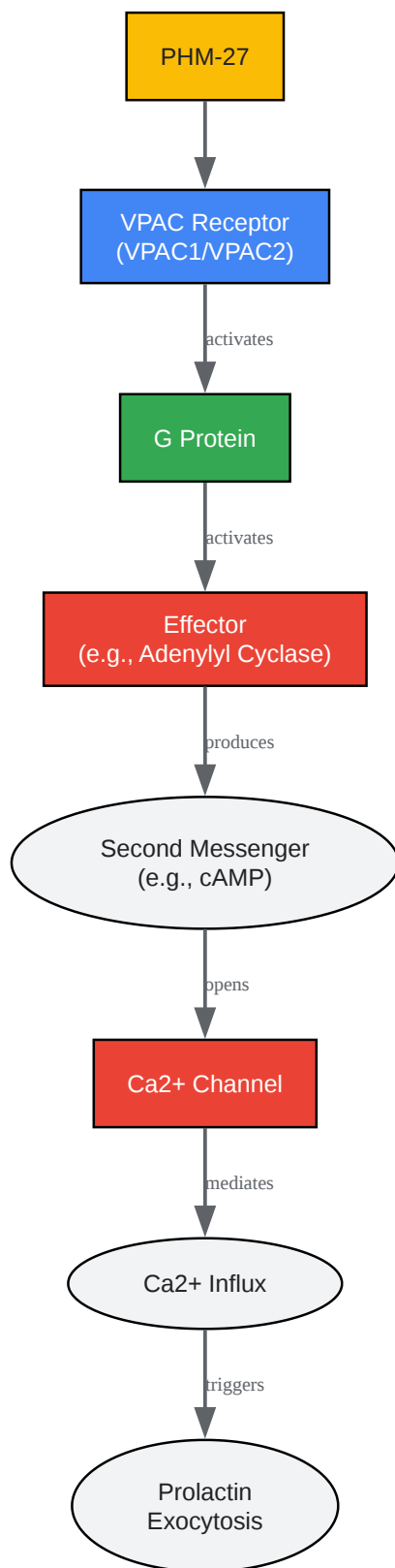
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Calcitonin Receptor Signaling Pathway

Prolactin Release Signaling

The release of prolactin from pituitary lactotrophs is stimulated by PHM-27, likely through its interaction with VIP receptors (VPAC1/VPAC2). This signaling pathway is known to involve an

increase in intracellular calcium concentration, which is a critical trigger for hormone exocytosis.



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Prolactin Release Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of PHM-27.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (K_i) of PHM-27 for a specific receptor.



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Radioligand Binding Assay Workflow

Materials:

- Cells expressing the receptor of interest (e.g., HEK293-hCTR, CHO-VPAC1)
- Radiolabeled ligand (e.g., [125 I]-VIP, [125 I]-Calcitonin)
- Unlabeled PHM-27
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and fluid

Procedure:

- **Membrane Preparation:** Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.
- **Assay Setup:** In a 96-well plate, add a constant concentration of radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled PHM-27.
- **Incubation:** Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
- **Separation:** Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of PHM-27 to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of PHM-27 to stimulate intracellular cAMP production.

Materials:

- CHO-K1 or HEK293 cells stably expressing the receptor of interest
- PHM-27
- Forskolin (positive control)
- Stimulation buffer (e.g., HBSS with 1 mM IBMX)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate and culture overnight.

- **Pre-incubation:** Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes.
- **Stimulation:** Add varying concentrations of PHM-27 or forskolin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- **Cell Lysis and Detection:** Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
- **Data Analysis:** Plot the cAMP concentration against the log concentration of PHM-27 to generate a dose-response curve and determine the EC50 value.

In Vitro Vasodilation Assay (Wire Myography)

This protocol assesses the vasodilatory effect of PHM-27 on isolated blood vessels.

Materials:

- Isolated arterial rings (e.g., mesenteric or coronary arteries)
- Wire myograph system
- Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂)
- Vasoconstrictor (e.g., phenylephrine, U46619)
- PHM-27

Procedure:

- **Vessel Mounting:** Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution at 37°C.
- **Equilibration and Normalization:** Allow the vessels to equilibrate and then stretch them to their optimal resting tension.
- **Pre-constriction:** Induce a stable contraction in the arterial rings using a vasoconstrictor.

- **PHM-27 Application:** Once a stable plateau of contraction is reached, add cumulative concentrations of PHM-27 to the bath.
- **Data Recording and Analysis:** Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction and plot against the log concentration of PHM-27 to determine the EC50.

Intestinal Secretion Assay (Ussing Chamber)

This protocol measures the effect of PHM-27 on ion transport and secretion in intestinal tissue.

Materials:

- Excised intestinal segments (e.g., jejunum, colon)
- Ussing chamber system
- Krebs-Ringer bicarbonate solution (oxygenated with 95% O₂/5% CO₂)
- PHM-27
- Forskolin (positive control)

Procedure:

- **Tissue Mounting:** Mount the intestinal tissue segment between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
- **Equilibration:** Fill both chambers with Krebs-Ringer bicarbonate solution at 37°C and allow the tissue to equilibrate.
- **Short-Circuit Current (I_{sc}) Measurement:** Measure the baseline short-circuit current, which reflects the net ion transport across the epithelium.
- **PHM-27 Application:** Add PHM-27 to the serosal (basolateral) side of the tissue.
- **Data Recording and Analysis:** Continuously record the change in I_{sc}. An increase in I_{sc} indicates a stimulation of net anion secretion (e.g., Cl⁻).

Conclusion

PHM-27 is a bioactive peptide with significant, albeit complex, endogenous functions. Its potent agonism at the calcitonin receptor and its role in prolactin release highlight its importance in endocrine regulation. Furthermore, its vasodilatory and intestinal secretory effects suggest broader physiological roles. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the pharmacology of PHM-27 and explore its therapeutic potential in various pathological conditions. Further research is warranted to fully elucidate its receptor binding kinetics, delineate its signaling pathways with greater precision, and understand its physiological relevance in different tissues.

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